(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Dopamine Transporter Binding Affinity SAR

Validating methylphenidate API purity requires the exact (2R,2R)-amide stereoisomer specified as EP Impurity C; generic or diastereomeric substitutes fail system suitability. This authenticated reference standard resolves that QC bottleneck. - Distinct melting point (175-177 °C) and retention time vs. Impurity D ensure pharmacopoeial compliance. - Enables direct synthesis of enantiopure dexmethylphenidate HCl, bypassing chiral resolution. - Functions as a negative control in DAT binding SAR (IC₅₀ ~1,730 nM vs. dexmethylphenidate Ki ~25 nM) and as a selective sigma-1 receptor tool.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 50288-62-5
Cat. No. B030604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
CAS50288-62-5
Synonyms(αR,2R)-rel-α-Phenyl-2-piperidineacetamide; 
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1
InChIKeyLJLMNWPXAYKPGV-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evaluating (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide for Regulated Methylphenidate Analysis and Chiral Research


This compound, systematically identified as (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide (CAS 50288-62-5), is a chiral piperidine-acetamide derivative with the (R,R) or D-threo absolute configuration . It is structurally derived from the central nervous system stimulant methylphenidate, where the labile methyl ester is replaced by a primary amide. Consequently, it is officially recognized as Methylphenidate EP Impurity C and is routinely employed as a pharmacopoeial reference standard in quality control (QC) and analytical method validation . The compound has a molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol [1].

Why Indiscriminate Amide or Enantiomer Substitution Is Ineffective for This Methylphenidate Impurity


The structural nuance of replacing the methylphenidate ester with a primary amide or altering the stereochemistry is not trivial. The (R,R)-amide exhibits a dramatic decrease in dopamine transporter (DAT) binding affinity relative to the (R,R)-ester (dexmethylphenidate) [1], and the amide can engage a different target, the sigma-1 receptor, which is not significantly modulated by methylphenidate [2]. Furthermore, pharmacopoeial impurity specifications demand the exact stereochemical identity of Methylphenidate EP Impurity C, as diastereomeric amides such as Impurity D possess distinct chromatographic retention times, making generic substitution unsuitable for validated analytical methods . These functional and analytical divergences necessitate a product-specific evaluation.

Quantitative Differentiation Guide for Methylphenidate EP Impurity C (CAS 50288-62-5)


Drastic Reduction in Dopamine Transporter Binding Affinity Compared to Dexmethylphenidate

The racemic threo-methylphenidate amide exhibits an IC50 of 1.73E+3 nM at the rat DAT in a [3H]WIN 35428 displacement assay [1]. In contrast, the corresponding (R,R)-ester, dexmethylphenidate, displays a Ki of 25 nM at the human DAT under identical radioligand conditions [2]. This indicates a substantial affinity loss (approx. 70-fold) upon ester-to-amide substitution, which cannot be directly extrapolated across all amide-containing analogs.

Dopamine Transporter Binding Affinity SAR

Acquired Sigma-1 Receptor Affinity Not Present in the Parent Drug

A 2023 study published in the Journal of Medicinal Chemistry identified that D-threo-α-Phenyl-2-piperidineacetamide demonstrates high binding affinity for sigma-1 receptors using in vitro binding assays and molecular docking [1]. Methylphenidate and dexmethylphenidate are not recognized as sigma-1 receptor ligands, rendering this a new, structurally-derived pharmacological property.

Sigma-1 Receptor Neuroprotection Cognitive Enhancement

Defined Pharmacopoeial Identity as EP Impurity C with Specific Melting Point and Chromatographic Behavior

This compound is codified as Methylphenidate Hydrochloride Impurity C (EP) with a melting point of 175-177 °C . Its diastereomer, Methylphenidate EP Impurity D (CAS 50288-63-6), possesses a distinct (2S,2R) stereochemistry that alters its tertiary amine basicity and chromatographic retention time . This physical differentiation is essential for HPLC peak identification and system suitability testing in ANDA submissions.

Pharmacopoeia Quality Control Method Validation

Structural Role as a Direct Intermediate to Dexmethylphenidate

The (R,R)-amide functions as an immediate precursor for the preparation of enantiomerically pure D-threo-methylphenidate (Ritalin) via amide hydrolysis and subsequent esterification . The l-threo-2-phenyl-2-piperidyl-2-acetamide isomer, by contrast, is an undesired byproduct in dexmethylphenidate manufacturing and is typically removed via resolution using (-)-menthoxyacetic acid [1]. This divergent synthetic utility underscores the procurement value of the pure (R,R)-enantiomer over racemic or diastereomeric mixtures.

Synthetic Chemistry ASynthesis Enantioselective

Optimal Procurement and Research Scenarios for (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide


Pharmaceutical QC and ANDA Filing as an EP Reference Standard

When validating HPLC or GC-MS methods for methylphenidate active pharmaceutical ingredient (API) purity, only the (2R,2R)-amide can be used as the authenticated EP Impurity C standard . Its distinct melting point (175-177 °C) and retention time relative to Impurity D are critical parameters for system suitability tests, ensuring compliance with European Pharmacopoeia monographs and supporting Abbreviated New Drug Applications (ANDAs) .

Enantioselective Synthesis of Dexmethylphenidate API

As a direct synthetic intermediate, the (R,R)-amide enables the preparation of enantiomerically pure dexmethylphenidate hydrochloride, the active pharmaceutical ingredient in Focalin. Using the pre-resolved enantiomer bypasses the necessity for chiral resolution steps involving (-)-menthoxyacetic acid, thereby reducing process development time and improving overall yield .

Sigma-1 Receptor Research Ligand

The unique affinity of the (R,R)-amide for sigma-1 receptors, a property not shared by methylphenidate, positions this compound as a valuable tool compound for investigating sigma-1-mediated neuroprotection and cognitive enhancement pathways. Researchers must ensure the compound is sourced as the pure (R,R)-enantiomer (CAS 50288-62-5 specifically) to avoid confounding results from the inactive (S,S)-enantiomer [1].

Negative Control for Dopamine Transporter SAR Studies

Owing to its drastically reduced DAT binding affinity (IC50 ~1,730 nM) compared to dexmethylphenidate (Ki ~25 nM), the (R,R)-amide is an ideal negative control compound for structure-activity relationship (SAR) studies focusing on the ester-to-amide functional group conversion. This allows researchers to delineate the role of the methyl ester in high-affinity DAT binding [2].

Quote Request

Request a Quote for (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.